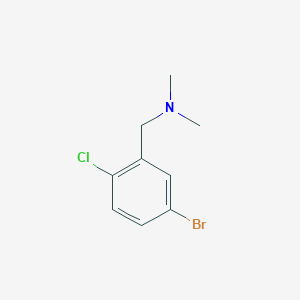

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a dimethylmethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-chlorobenzaldehyde.

Reductive Amination: The aldehyde group is subjected to reductive amination using N,N-dimethylamine and a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of the desired amine compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Secondary amines and other reduced forms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine has potential applications in drug development, particularly in the synthesis of pharmaceuticals targeting various conditions:

- Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant properties, potentially acting on serotonin and norepinephrine pathways.

- Anticancer Agents : Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated a series of N,N-dimethylmethanamine derivatives and their effects on serotonin reuptake inhibition. The results demonstrated that certain modifications, including halogen substitutions like bromine and chlorine, enhanced the binding affinity to serotonin transporters.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide:

- Pesticidal Activity : Compounds with similar structures have been evaluated for their effectiveness against various pests, showing promise in reducing crop damage.

Case Study: Herbicidal Efficacy

Research conducted by agricultural scientists highlighted the effectiveness of halogenated amines in controlling weed populations. In field trials, a formulation containing this compound demonstrated a significant reduction in weed biomass compared to untreated controls.

Materials Science Applications

In materials science, this compound can be utilized in synthesizing polymers or coatings:

- Polymer Synthesis : Its reactive amine group allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and chemical resistance.

Case Study: Polymer Coatings

A recent study explored the incorporation of this compound into epoxy resins. The modified resins exhibited improved mechanical properties and resistance to environmental degradation compared to standard formulations.

Wirkmechanismus

The mechanism of action of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The dimethylmethanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane: This compound shares a similar phenyl ring structure with bromine and chlorine substituents but differs in the presence of an ethoxyphenyl group.

5-Bromo-2-aryl benzimidazoles: These compounds also contain bromine and chlorine atoms on an aromatic ring and are studied for their biological activities.

Uniqueness: 1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Biologische Aktivität

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine, also known by its CAS number 861967-07-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.547 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 255.4 ± 25.0 °C at 760 mmHg |

| Flash Point | 108.3 ± 23.2 °C |

| LogP | 3.28 |

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various chemical reactions that modify the core structure to enhance biological activity. Research indicates that substituents on the phenyl ring significantly influence the compound's potency against various biological targets.

Key Findings from SAR Studies:

- Substituent Effects: The introduction of bulky or hydrophobic groups at the para-position of the phenyl ring enhances inhibitory activity against specific targets, such as Zika virus protease (ZVpro) . For instance, compounds with thiophene or furan groups showed increased potency.

- Dimethylation: Masking primary amine groups with dimethyl groups has been shown to improve activity, suggesting that steric hindrance plays a role in binding affinity .

- Activity Variability: The IC50 values for various derivatives indicate significant variability in biological activity, with some compounds showing IC50 values as low as 0.39 μM against ZVpro .

Antiviral Activity

Research has highlighted the antiviral properties of this compound, particularly its inhibition of Zika virus protease:

- Inhibitory Concentrations: The compound demonstrated an IC50 value of 0.39 μM, indicating strong antiviral potential .

- Mechanism of Action: The mechanism involves allosteric inhibition of the Zika virus protease, which is critical for viral replication .

Neurotransmitter Interaction

Studies suggest that derivatives of this compound may interact with serotonin transporters (SERT):

- SERT Binding Affinity: Compounds structurally related to this compound have been evaluated for their binding affinity to SERT, indicating potential applications in treating mood disorders .

Case Studies and Experimental Evaluations

Several experimental studies have evaluated the biological activity of this compound and its derivatives:

- Anticancer Activity: In vitro studies have assessed the effects on human non-small cell lung cancer (A549) cells, where certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

- Serotonin Transporter Ligands: A series of diphenyl ether derivatives related to this compound were synthesized and evaluated for their potential as imaging agents targeting SERT, showcasing the versatility of similar structures in pharmacological applications .

Eigenschaften

IUPAC Name |

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMUIHRVXXDPLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.